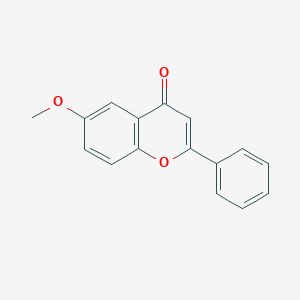

6-Methoxyflavone

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-18-12-7-8-15-13(9-12)14(17)10-16(19-15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQLSABETMKIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181459 | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26964-24-9 | |

| Record name | 6-Methoxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26964-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-phenyl-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QAX7R06N2Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 6-Methoxyflavone: From Extraction to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, extraction, quantification, and biological activities of the promising flavonoid, 6-methoxyflavone. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Occurrences of this compound and its Derivatives

While this compound itself is not as widely reported in plants as other common flavonoids, its derivatives, particularly hydroxylated and other methoxylated forms, are found in various plant families. The Asteraceae family, in particular, has been identified as a source of 6-methoxyflavonoids.

Quantitative Analysis of Methoxyflavones in a Model Plant: Kaempferia parviflora

To illustrate the typical concentrations of methoxyflavones in plant material, the following table summarizes the quantitative data for various methoxyflavones found in the rhizomes of Kaempferia parviflora (black ginger). Although this data does not include this compound specifically, it provides a valuable reference for the expected yield of related compounds from a natural source. The concentrations can vary depending on the plant's origin and cultivation conditions[3].

| Methoxyflavone Derivative | Concentration Range (mg/g of extract) | Plant Part | Analytical Method | Reference |

| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |

| 5,7-Dimethoxyflavone (DMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |

| 5,7,4'-Trimethoxyflavone (TMF) | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |

| 3,5,7-Trimethoxyflavone | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |

| 3,5,7,4'-Tetramethoxyflavone | Varies significantly between red-leaf and green-leaf types | Rhizome | HPLC-PDA | [3] |

Experimental Protocols

Extraction of Methoxyflavones from Plant Material

The following protocol is a generalized method for the extraction of methoxyflavones from dried plant material, based on established techniques for flavonoid extraction[4][5]. This protocol can be optimized based on the specific plant matrix and target compound.

Objective: To extract methoxyflavones from dried and powdered plant material.

Materials and Reagents:

-

Dried and finely powdered plant material (e.g., flower heads of Microliabum polymnioides)

-

Ethanol (95% v/v)

-

Ultrasound bath

-

Shaker

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 10 g of the dried, powdered plant material.

-

Solvent Addition: Add 100 mL of 95% ethanol to the plant material in a flask. This creates a solid-to-solvent ratio of 1:10.

-

Ultrasonication: Place the flask in an ultrasound bath and sonicate for 30 minutes at room temperature. This helps to disrupt cell walls and enhance extraction efficiency.

-

Maceration: Transfer the flask to a shaker and macerate for 24 hours at room temperature.

-

Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

-

Storage: Store the dried extract at -20°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

The following is a representative HPLC-UV method that can be adapted for the quantification of this compound in plant extracts[6][7].

Objective: To separate and quantify this compound in a crude plant extract.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound analytical standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade) with 0.1% formic acid

-

Syringe filters (0.45 µm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve a known amount of the crude plant extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient program should be developed to achieve good separation. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 90-10% B; 40-45 min, 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection Wavelength: The optimal wavelength for detecting this compound should be determined by acquiring a UV spectrum of the standard. A wavelength around 270 nm is a good starting point.

-

-

Analysis: Inject the calibration standards and the prepared sample solution into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Biological Activities and Signaling Pathways of this compound

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Anti-inflammatory Activity via the TLR4/MyD88/NF-κB Pathway

This compound has been reported to suppress neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a pro-inflammatory response.

The binding of LPS to TLR4 initiates a signaling cascade that involves the adaptor protein MyD88. This leads to the activation of downstream kinases, ultimately resulting in the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This compound is thought to interfere with this pathway, thereby reducing the inflammatory response[8][9][10].

References

- 1. 6-Methoxyflavonoids and Other Constituents from Microliabum polymnioides (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative analysis of methoxyflavones discriminates between the two types of Kaempferia parviflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and Application of an HPLC–UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyflavone, a naturally occurring methoxylated flavonoid, has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its anticancer, anti-inflammatory, and neuroprotective properties. Quantitative data from key studies are summarized, and detailed experimental methodologies are described to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the intricate signaling pathways modulated by this compound, offering a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, are renowned for their broad spectrum of pharmacological effects. Among them, methoxylated flavones have emerged as a particularly promising subclass due to their enhanced metabolic stability and bioavailability compared to their hydroxylated counterparts.[1] this compound, a specific methoxyflavone, has been the subject of numerous studies investigating its potential therapeutic applications. This document synthesizes the existing literature on the biological activities of this compound, providing a detailed technical resource for the scientific community.

Anticancer Activity

This compound has demonstrated significant anticancer potential across various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of cell cycle arrest and apoptosis.

Induction of S-Phase Arrest in HeLa Cells

In human cervical cancer (HeLa) cells, this compound has been shown to induce S-phase arrest in a concentration-dependent manner.[2] This effect is mediated through the modulation of key cell cycle regulatory proteins. Specifically, this compound downregulates the mRNA and protein expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), while upregulating the expression of Cyclin D1 (CCND1), Cyclin E1 (CCNE1), CDK6, and the cyclin-dependent kinase inhibitor p21CIP1.[2] This intricate regulation disrupts the normal progression of the cell cycle, leading to the accumulation of cells in the S-phase and subsequent inhibition of proliferation.

Apoptosis Induction

Beyond cell cycle arrest, this compound also triggers apoptosis in cancer cells.[3] Treatment with this compound has been associated with the overexpression of Poly(ADP-ribose) polymerase-1 (PARP-1), which leads to an increase in Poly(ADP-ribosyl)ation (PAR) synthesis during the early stages of apoptosis. This cascade of events ultimately activates caspase-3, a key executioner caspase, which in turn proteolytically cleaves PARP-1, a hallmark of apoptosis.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

| Cell Line | Compound | IC50 Value (µM) | Treatment Duration (hours) | Reference |

| HeLa | This compound | 94.05 | 24 | [2] |

| HeLa | This compound | 62.24 | 48 | [2] |

| HeLa | This compound | 52.12 | 72 | [2] |

| SCC-25 | 5,6′-dihydroxy-2′,3′-DMF | 78.2 | 24 | [3] |

| SCC-25 | 5,6′-dihydroxy-2′,3′-DMF | 40.6 | 48 | [3] |

| LNCaP | Calycopterin | 116.5 | 48 | [3] |

| DU145 | Calycopterin | 235.0 | 48 | [3] |

| A2058 | 5,7-dihydroxy-3,6,4′-TMF | 3.92 | 72 | [3] |

| A2058 | 5,7,5′-trihydroxy-3,6,3′,4′-TeMF | 8.18 | 72 | [3] |

| MCF-7 | Sideritoflavone | 4.9 | 72 | [3] |

| MCF-7 | 5,3′-dihydroxy-3,6,7,8,4′-PeMF | 3.71 | 72 | [3] |

Signaling Pathway

Anticancer mechanisms of this compound.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, methoxyflavones have been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[4] This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein and mRNA levels.[4] Furthermore, this compound has been identified as a particularly potent inhibitor of LPS-induced NO production in kidney mesangial cells, with an IC50 of 192 nM.[5][6]

Modulation of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of this compound are largely attributed to its ability to suppress the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway.[2] In LPS-stimulated BV2 microglia, this compound inhibits the phosphorylation of NF-κB p65 and IκB, and reduces the expression of TLR4 and MyD88, as well as the phosphorylation of p38 MAPK and JNK.[2] By inhibiting the nuclear translocation of NF-κB, this compound prevents the transcription of pro-inflammatory genes.

Activation of Heme Oxygenase-1 (HO-1) Signaling

In addition to its inhibitory effects on pro-inflammatory pathways, this compound also activates the antioxidant Nrf2/HO-1 signaling pathway.[2] Heme oxygenase-1 is an enzyme with potent anti-inflammatory and antioxidant properties. By activating this pathway, this compound contributes to the resolution of inflammation and protection against oxidative stress.

Quantitative Data: Anti-inflammatory Activity

| Cell Line | Assay | IC50 Value | Reference |

| Kidney Mesangial Cells | LPS-induced NO production | 192 nM | [5][6] |

Signaling Pathway

Anti-inflammatory signaling of this compound.

Neuroprotective Activity

This compound has demonstrated promising neuroprotective effects, suggesting its potential in the management of neurodegenerative diseases and neuroinflammation.

Suppression of Neuroinflammation

As described in the anti-inflammatory section, this compound effectively suppresses neuroinflammation in microglial cells by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB pathway and activating HO-1/NQO-1 signaling.[2] This dual action helps to mitigate the detrimental effects of chronic inflammation in the central nervous system.

Modulation of GABAergic Signaling

Some methoxyflavones have been shown to modulate GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the brain.[7][8] For instance, 2′-methoxy-6-methylflavone, a related compound, increases tonic inhibitory currents mediated by extrasynaptic δ-containing GABA-A receptors, which contributes to its neuroprotective effects in a model of focal cerebral ischemia.[7][8] While the direct effects of this compound on specific GABA-A receptor subtypes require further elucidation, this represents a plausible mechanism for its neuroprotective actions.

Restoration of Behavioral Deficits

In animal models, this compound has been shown to partially restore chronic ethanol-induced behavioral deficits.[2] It has also been reported to antagonize neuropathic nociception associated with chronic constriction injury and diabetes.[2]

Experimental Protocols

Cell Culture and Viability Assay (MTT Assay)

-

Cell Lines: HeLa, C33A, SiHa, HaCaT, RAW 264.7, BV2, Kidney Mesangial Cells.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound (e.g., 20-160 µM) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., CCNA2, CDK2, p21, p-p65, p-IκB, TLR4, MyD88, p-p38, HO-1) overnight at 4°C. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Treatment: Cells (e.g., RAW 264.7, kidney mesangial cells) are pretreated with this compound for a specified time (e.g., 12 hours) and then stimulated with LPS (e.g., 10 ng/mL).

-

Griess Assay: After the stimulation period (e.g., 48 hours), the culture supernatant is collected. An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant and incubated for 10 minutes at room temperature. The absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

Experimental Workflow

General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a remarkable range of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective effects. Its ability to modulate multiple key signaling pathways underscores its therapeutic potential. The data and methodologies presented in this technical guide provide a solid foundation for further research and development. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical settings. The continued exploration of this compound and its derivatives holds significant promise for the development of novel therapies for a variety of human diseases.

References

- 1. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Methoxyflavone: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavone, a naturally occurring flavonoid, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular mechanisms underlying its anti-inflammatory, anticancer, and neuroprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key signaling pathways, detailed experimental protocols, and quantitative data derived from peer-reviewed scientific literature.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. Its action is centered on the inhibition of pro-inflammatory mediators and the activation of antioxidant defense systems.

Signaling Pathways

This compound's anti-inflammatory activity is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling cascade. Simultaneously, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-mediated antioxidant response by upregulating Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Caption: Anti-inflammatory signaling pathway of this compound.

Experimental Protocols

-

Cell Culture: Seed microglial cells (e.g., BV-2) in a 96-well plate at a density of 2 x 10^4 cells/well and culture until 80% confluency.

-

Treatment: Pre-treat cells with varying concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Sample Collection: Collect 100 µL of the cell culture supernatant.

-

Griess Reaction: Add 100 µL of freshly prepared Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

-

Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.[1][2][3]

-

Sample Preparation: Collect cell culture supernatants after treatment as described for the Griess assay.

-

ELISA Procedure: Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.

-

Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Block the plate with an appropriate blocking buffer for 1 hour at room temperature.

-

Sample Incubation: Add 100 µL of standards and samples to the wells and incubate for 90 minutes at 37°C.

-

Detection: Add the biotin-labeled detection antibody and incubate for 60 minutes at 37°C.

-

Signal Development: Add streptavidin-HRP and incubate for 30 minutes at 37°C, followed by the addition of a TMB substrate solution.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Quantification: Calculate cytokine concentrations based on the standard curve.[4][5][6][7]

-

Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 30-50 µg of protein on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against TLR4, MyD88, phospho-p38 MAPK, p38 MAPK, phospho-NF-κB p65, and NF-κB p65 (typically at 1:1000 dilution).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (typically at 1:2000-1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9][10][11][12]

-

Cell Lysis: Prepare cell lysates from treated cells.

-

NQO1 Activity Assay:

-

The assay is based on the dicoumarol-sensitive reduction of a tetrazolium dye (e.g., WST-1) by menadione, which is reduced by NQO1 in the presence of NADH.

-

Mix cell lysate with a reaction buffer containing menadione, NADH, and WST-1.

-

Measure the increase in absorbance at 440 nm over time.

-

Confirm NQO1 specificity by including a reaction with the NQO1 inhibitor dicoumarol.[13][14][15][16][17]

-

-

HO-1 Activity Assay: HO-1 activity is typically assessed by measuring the expression level of the HO-1 protein via Western blot as a surrogate for its activity, following the protocol described above.

Quantitative Data

| Parameter | Cell Line | Treatment | IC50 / Effect | Reference |

| NO Production | Rat Kidney Mesangial Cells | LPS-stimulated | IC50: 192 nM | [4][18] |

| iNOS Expression | Rat Kidney Mesangial Cells | LPS-stimulated | Significant inhibition at 200 nM - 1.0 µM | [4][18] |

Anticancer Mechanism of Action

This compound demonstrates significant anticancer activity, particularly against cervical cancer cells, by inducing cell cycle arrest and promoting apoptosis.

Signaling Pathway

The primary anticancer mechanism of this compound in HeLa cervical cancer cells involves the induction of S-phase cell cycle arrest. This is achieved through the downregulation of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2), and the upregulation of the cyclin-dependent kinase inhibitor p21CIP1.

Caption: Anticancer signaling pathway of this compound in HeLa cells.

Experimental Protocols

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

-

Cell Treatment: Treat HeLa cells with this compound (e.g., 65 µM) for 48 hours.

-

Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[19][20][21]

-

Protein Extraction and Quantification: As described in the anti-inflammatory section.

-

SDS-PAGE and Transfer: As described previously.

-

Antibody Incubation: Incubate the membrane with primary antibodies against CCNA2, CDK2, and p21CIP1.

Quantitative Data

| Cell Line | Treatment Duration | IC50 Value (µM) | Reference |

| HeLa (Cervical Cancer) | 24 hours | 94.05 | [8] |

| 48 hours | 62.24 | [8] | |

| 72 hours | 52.12 | [8] | |

| C33A (Cervical Cancer) | 72 hours | 109.57 | [26] |

| SiHa (Cervical Cancer) | 72 hours | 208.53 | [26] |

Neuroprotective Mechanism of Action

This compound exhibits neuroprotective properties, in part, through its interaction with the GABAergic system.

Signaling Pathway

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing the inhibitory effects of the neurotransmitter GABA. This modulation can contribute to neuronal calming and protection against excitotoxicity.

Caption: Neuroprotective action of this compound via GABA-A receptor modulation.

Experimental Protocol

-

Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding the desired GABA-A receptor subunits.

-

Electrophysiological Recording:

-

Place the oocyte in a recording chamber continuously perfused with a recording solution.

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

-

Clamp the membrane potential at a holding potential of -60 mV.

-

-

Drug Application: Apply GABA at its EC20-EC50 concentration to elicit a baseline current. Co-apply this compound with GABA to assess its modulatory effect on the GABA-induced current.

-

Data Analysis: Measure the potentiation of the GABA-induced current by this compound.[18][27][28][29][30]

Aromatase Inhibition

This compound has also been identified as an inhibitor of aromatase, the enzyme responsible for the final step of estrogen biosynthesis. This suggests a potential role in the management of hormone-dependent cancers.

Experimental Protocol

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human aromatase, a NADPH regenerating system, and the fluorogenic substrate dibenzylfluorescein (DBF).

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence of the product, fluorescein, at an excitation of 485 nm and an emission of 520 nm.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.[31][32][33][34][]

Conclusion

This compound is a multifaceted compound with a well-defined mechanism of action across several key therapeutic areas. Its ability to modulate critical signaling pathways in inflammation, cancer, and neuroprotection underscores its potential as a lead compound for drug development. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development efforts. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to fully elucidate the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation | PLOS One [journals.plos.org]

- 3. 2.4. Nitric Oxide (Griess Reagent Assay) [bio-protocol.org]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mpbio.com [mpbio.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Boosting mTOR-dependent autophagy via upstream TLR4-MyD88-MAPK signalling and downstream NF-κB pathway quenches intestinal inflammation and oxidative stress injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TLR4/MyD88/PI3K interactions regulate TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. NQO1 Activity Assay Kit - Creative BioMart [creativebiomart.net]

- 14. Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NAD(P)H-dependent Quinone Oxidoreductase 1 (NQO1) and Cytochrome P450 Oxidoreductase (CYP450OR) differentially regulate menadione-mediated alterations in redox status, survival and metabolism in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biocompare.com [biocompare.com]

- 17. Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 18. multichannelsystems.com [multichannelsystems.com]

- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cancer.wisc.edu [cancer.wisc.edu]

- 21. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 22. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Cyclin D-CDK Subunit Arrangement Is Dependent on the Availability of Competing INK4 and p21 Class Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. 2.5. Two-electrode voltage clamp electrophysiology [bio-protocol.org]

- 30. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 31. mdpi.com [mdpi.com]

- 32. researchgate.net [researchgate.net]

- 33. A Fluorometric CYP19A1 (Aromatase) Activity Assay In Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. AID 650843 - Competitive inhibition of human aromatase using dibenzylfluorescein substrate after 10 mins preincubation measured every 10 sec for 5 mins by Michaelis-Menten and Dixon plot analysis - PubChem [pubchem.ncbi.nlm.nih.gov]

discovery and isolation of 6-methoxyflavone

An In-depth Technical Guide to the Discovery, Isolation, and Biological Activity of 6-Methoxyflavone

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a naturally occurring O-methylated flavonoid that has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its discovery, detailed protocols for its isolation from natural sources and chemical synthesis, a summary of its physicochemical and spectroscopic properties, and an exploration of its known mechanisms of action, including its modulation of key cellular signaling pathways. This document is intended to serve as a core resource for professionals engaged in natural product chemistry, medicinal chemistry, and drug development.

Discovery and Natural Occurrence

This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. While the precise first discovery is not easily traced in historical literature, its presence as a natural constituent in various plant species is well-documented in modern phytochemical databases. Notably, this compound has been identified as a component of Pimelea decora, a plant species native to Australia.[1] Its natural occurrence, alongside a vast array of other methoxylated flavonoids, underscores the importance of plants as a rich source of bioactive compounds for drug discovery.

Isolation from Natural Sources

The isolation of methoxyflavones from plant matrices requires a systematic approach involving extraction, fractionation, and purification. While protocols specific to Pimelea decora are not extensively detailed in readily available literature, methodologies developed for other methoxyflavone-rich plants, such as Kaempferia parviflora (Black Ginger), provide a robust and representative workflow.

Experimental Protocol: Isolation from Plant Material (Representative)

This protocol is adapted from established methods for methoxyflavone extraction and serves as a general guide. Optimization is typically required based on the specific plant material.

-

Preparation of Plant Material : Dried rhizomes or relevant plant parts are ground into a fine powder (e.g., to pass an 80-mesh screen) to increase the surface area for efficient extraction.

-

Solvent Extraction :

-

The powdered plant material is subjected to exhaustive extraction, typically through maceration or ultrasound-assisted extraction (UAE). Ethanol (e.g., 95%) is a common and effective solvent.

-

For maceration, the powder is soaked in the solvent (e.g., a 1:10 solid-to-solvent ratio) for an extended period (e.g., 3-7 days) at room temperature with occasional agitation.

-

For UAE, the process is significantly shorter (e.g., 15-30 minutes), offering a more efficient alternative. Optimal conditions for maximizing total methoxyflavone content from K. parviflora have been reported as 95% ethanol for approximately 16 minutes with a solvent-to-solid ratio of 50 mL/g.

-

-

Crude Extract Preparation : The resulting hydroalcoholic solution is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent-Solvent Partitioning (Fractionation) :

-

The crude extract is resuspended in a methanol-water mixture and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

A typical sequence involves partitioning against n-hexane (to remove non-polar lipids and sterols), followed by dichloromethane (or chloroform), ethyl acetate, and finally n-butanol. Methoxyflavones often partition into the less polar fractions, such as hexane and dichloromethane.

-

-

Chromatographic Purification :

-

The target fraction (e.g., the dichloromethane fraction) is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient solvent system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

-

Final Purification (HPLC) :

-

The semi-purified fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column.

-

An isocratic or gradient mobile phase, often consisting of a mixture of methanol and water or acetonitrile and water, is used for elution.

-

The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods.

-

Chemical Synthesis

The Baker-Venkataraman rearrangement is a cornerstone reaction in the synthesis of flavones and chromones.[2] It provides a reliable pathway to the 1,3-diketone intermediate required for the subsequent cyclization to form the flavone core.

Experimental Protocol: Synthesis via Baker-Venkataraman Rearrangement

This three-step protocol describes a standard synthesis of this compound starting from 2'-hydroxy-5'-methoxyacetophenone.

Step 1: Acylation of 2'-Hydroxy-5'-methoxyacetophenone

-

In a flask equipped with a stirrer and a drying tube, dissolve 2'-hydroxy-5'-methoxyacetophenone (1 equivalent) in anhydrous pyridine.

-

To this solution, add benzoyl chloride (1.2-1.5 equivalents) dropwise. An exothermic reaction will occur.

-

After the initial heat has subsided (approx. 15-20 minutes), allow the mixture to stand at room temperature for an additional 30 minutes.

-

Pour the reaction mixture into a larger volume of ice-cold dilute hydrochloric acid (e.g., 3-5% HCl) with vigorous stirring to precipitate the product and neutralize the pyridine.

-

Collect the precipitated solid, 2-benzoyloxy-5-methoxyacetophenone, by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol can be performed if necessary.

Step 2: Baker-Venkataraman Rearrangement to form 1,3-Diketone

-

Dissolve the 2-benzoyloxy-5-methoxyacetophenone (1 equivalent) from Step 1 in anhydrous pyridine or another suitable aprotic solvent.

-

Add powdered potassium hydroxide (or sodium hydride) (approx. 3 equivalents) portion-wise while stirring vigorously. The mixture will typically turn into a thick, yellowish paste.

-

Heat the mixture (e.g., 50-60 °C) with continued stirring for 1-2 hours to ensure the completion of the rearrangement.

-

Cool the reaction mixture to room temperature and acidify by pouring it into ice-cold dilute acetic acid or hydrochloric acid.

-

The precipitated yellow solid, 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropane-1,3-dione, is collected by vacuum filtration, washed with water, and dried.

Step 3: Acid-Catalyzed Cyclization to this compound

-

Suspend the 1,3-diketone (1 equivalent) from Step 2 in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (a few drops).

-

Heat the mixture under reflux for 1-2 hours. The reaction progress can be monitored by TLC.

-

After cooling, pour the reaction mixture into a large volume of ice water to precipitate the final product.

-

Collect the crude this compound by vacuum filtration, wash extensively with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

The product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield pure this compound as a crystalline solid.

Physicochemical and Spectroscopic Characterization

The identity and purity of isolated or synthesized this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Quantitative Data Summary

| Property | Data | Source |

| Molecular Formula | C₁₆H₁₂O₃ | --INVALID-LINK--[1] |

| Molecular Weight | 252.26 g/mol | --INVALID-LINK--[1] |

| CAS Number | 26964-24-9 | --INVALID-LINK--[1] |

| Appearance | Powder / Crystalline Solid | --INVALID-LINK--[3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | --INVALID-LINK--[3] |

Spectroscopic Data

Note: NMR data is compiled from typical values for methoxyflavones and should be confirmed with an authentic sample. Specific assignments can vary slightly based on solvent and experimental conditions.

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A-Ring | ~7.55 | d | ~3.0 | H-5 |

| ~7.35 | dd | ~9.0, 3.0 | H-7 | |

| ~7.50 | d | ~9.0 | H-8 | |

| B-Ring | ~7.90 | m | H-2', H-6' | |

| ~7.50 | m | H-3', H-4', H-5' | ||

| C-Ring | ~6.80 | s | H-3 | |

| Methoxy | ~3.90 | s | 6-OCH₃ |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| C-2 | ~163.5 | |

| C-3 | ~107.5 | |

| C-4 | ~178.0 | |

| C-4a | ~124.0 | |

| C-5 | ~119.5 | |

| C-6 | ~157.0 | |

| C-7 | ~123.0 | |

| C-8 | ~105.0 | |

| C-8a | ~150.0 | |

| C-1' | ~131.5 | |

| C-2', C-6' | ~126.5 | |

| C-3', C-5' | ~129.0 | |

| C-4' | ~132.0 | |

| 6-OCH₃ | ~56.0 |

| Mass Spectrometry | Data |

| [M+H]⁺ | m/z 253.0859 |

| Key Fragments | m/z 238 ([M+H-CH₃]⁺), 210 ([M+H-CH₃-CO]⁺) |

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its immunomodulatory and anti-inflammatory effects being particularly well-studied. It modulates key signaling pathways involved in immune cell activation and the inflammatory response.

Inhibition of NFAT-Mediated T-Cell Activation

This compound has been identified as an effective immunomodulator through its ability to suppress T-cell activation.[3] It achieves this by inhibiting the translocation of the Nuclear Factor of Activated T-cells (NFAT1) into the nucleus. This prevents NFAT1 from binding to its target gene promoters, thereby downregulating the expression of crucial cytokines like IL-4, IL-10, and IFN-γ.

Caption: Inhibition of the NFAT signaling pathway by this compound.

Suppression of TLR4-Mediated Neuroinflammation

In microglia, this compound suppresses neuroinflammation by targeting the Toll-like receptor 4 (TLR4) signaling pathway. It inhibits the lipopolysaccharide (LPS)-induced expression of TLR4 and its downstream adaptor protein MyD88. This leads to reduced phosphorylation of p38 MAPK and subsequent inhibition of NF-κB activation, ultimately decreasing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.

Caption: Inhibition of the TLR4/MyD88/p38 MAPK/NF-κB pathway by this compound.

Conclusion

This compound is a valuable natural product with well-defined synthetic routes and significant, mechanistically understood biological activities. The detailed protocols for its isolation and synthesis, combined with comprehensive characterization data and an understanding of its molecular targets, provide a solid foundation for its further development in pharmaceutical and therapeutic applications. This guide serves as a central repository of technical information to aid researchers in harnessing the potential of this promising flavonoid.

Workflow Diagrams

Caption: General workflow for the isolation and purification of this compound.

Caption: Synthetic workflow for this compound via Baker-Venkataraman rearrangement.

References

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavone is a naturally occurring flavonoid derivative that has garnered significant interest within the scientific community.[1][2] As a member of the flavone subclass, it possesses a characteristic C6-C3-C6 backbone structure. The presence of a methoxy group at the 6th position of the A ring distinguishes it from other flavones and is crucial to its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of the key signaling pathways it modulates. This information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₃ | [1][3][4] |

| Molecular Weight | 252.27 g/mol | [1][3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 162 - 166 °C | [1] |

| Boiling Point (Predicted) | 421.2 °C at 760 mmHg | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poorly soluble in water. | [2][5] |

| logP (Predicted) | 3.46860 - 3.9 | [3][5] |

| pKa (Predicted) | Data not readily available | |

| UV-Vis Absorption (in Methanol) | λmax at 270 nm | [6] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Crystal Structure | Orthorhombic, Space group P b c a | [3] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus equipped with a heating block and a thermometer or a digital temperature sensor is used.

-

Heating: The capillary tube is placed in the heating block, and the temperature is raised at a steady rate (e.g., 10-20 °C/min) until it is about 15-20 °C below the expected melting point.

-

Observation: The heating rate is then reduced to 1-2 °C/min. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire solid has turned into a clear liquid is the end of the range.

Solubility Determination

Solubility is a critical parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, methanol, acetone, chloroform) are selected.

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is filtered or centrifuged to remove undissolved solid. The concentration of this compound in the clear supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to determine the solubility in each solvent.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18 column) in an RP-HPLC system is correlated with its lipophilicity.

-

System Setup:

-

Column: A C18 stationary phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.

-

Detector: UV detector set at the λmax of this compound (270 nm).

-

-

Procedure:

-

A series of standard compounds with known logP values are injected into the HPLC system to generate a calibration curve by plotting their retention times against their logP values.

-

This compound is then injected under the same chromatographic conditions.

-

The logP of this compound is determined by interpolating its retention time on the calibration curve.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of a compound, which is useful for quantification and for observing interactions with other molecules.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol).

-

Analysis: The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The solvent is used as a blank.

-

Data Interpretation: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule.

Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Analysis: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration of the signals in the spectra are analyzed to confirm the structure of this compound.

Signaling Pathways and Biological Activities

This compound has been shown to modulate several key signaling pathways, contributing to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Effects: Inhibition of the TLR4/MyD88/NF-κB and Activation of the Nrf2/HO-1 Pathways

This compound exhibits potent anti-inflammatory properties by targeting key inflammatory and antioxidant pathways in immune cells such as macrophages.[2][7]

-

Inhibition of Pro-inflammatory Signaling: In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway.[2][7] It achieves this by downregulating the expression of TLR4 and its downstream adaptor protein, MyD88. This, in turn, inhibits the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the subsequent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[2] The inhibition of NF-κB prevents the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8]

-

Activation of Antioxidant Response: Concurrently, this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[2][9][10] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. This compound promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the upregulation of enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[2][10] These enzymes play a crucial role in cellular defense against oxidative stress.

Caption: this compound's dual anti-inflammatory and antioxidant mechanism.

Anti-cancer Effects: Induction of S-Phase Arrest via the CCNA2/CDK2/p21CIP1 Pathway

In the context of cancer, particularly cervical cancer, this compound has been demonstrated to inhibit cell proliferation by inducing cell cycle arrest.[1]

-

Cell Cycle Regulation: The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs). The progression from the G1 to the S phase is driven by the activity of CDK2 in complex with cyclin E and cyclin A. This compound has been shown to induce S-phase arrest in HeLa cells.[1]

-

Mechanism of Action: this compound downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2).[1] Simultaneously, it upregulates the expression of the cyclin-dependent kinase inhibitor p21CIP1.[1] p21CIP1 binds to and inhibits the activity of the CCNA2/CDK2 complex, thereby halting the cell cycle in the S phase and preventing DNA replication, which ultimately leads to an anti-proliferative effect.[1]

Caption: this compound induces S-phase arrest in cancer cells.

Experimental Workflow: In Vitro Anti-inflammatory Activity Assessment

A typical experimental workflow to assess the anti-inflammatory activity of this compound in vitro using a macrophage cell line is outlined below.

Caption: Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a promising natural compound with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and cancer underscores its therapeutic potential. This technical guide provides a foundational understanding of its core characteristics and the methodologies to study them, aiming to facilitate further research and development of this compound as a potential drug candidate.

References

- 1. This compound induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C16H12O3 | CID 147157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 99 26964-24-9 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6-hydroxygenistein attenuates hypoxia-induced injury via activating Nrf2/HO-1 signaling pathway in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-methoxyflavone, a naturally occurring flavonoid with potential therapeutic applications. This document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, and presents a summary of its known biological activity related to T cell activation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | ¹³C Chemical Shift (δ) (ppm) | ¹H Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| 2 | 163.2 | - | - | - |

| 3 | 107.5 | 6.84 | s | - |

| 4 | 178.1 | - | - | - |

| 4a | 123.9 | - | - | - |

| 5 | 125.9 | 7.89 | d | 9.0 |

| 6 | 157.8 | - | - | - |

| 7 | 119.7 | 7.42 | dd | 9.0, 3.0 |

| 8 | 104.8 | 7.33 | d | 3.0 |

| 8a | 156.4 | - | - | - |

| 1' | 131.7 | - | - | - |

| 2', 6' | 126.3 | 7.92 | m | - |

| 3', 5' | 129.2 | 7.53 | m | - |

| 4' | 131.8 | 7.53 | m | - |

| 6-OCH₃ | 55.9 | 3.92 | s | - |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm). Data compiled from publicly available spectral databases.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |

| LC-ESI-QTOF | Positive | [M+H]⁺: 253.0859 | 238, 210 |

Data obtained from public mass spectrometry databases.[1]

Infrared (IR) Spectroscopy

Table 3: Key Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1640 | Strong | C=O (carbonyl) stretching of the γ-pyrone ring |

| ~1605, 1500, 1450 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Aryl-O-CH₃ stretching (asymmetric) |

| ~1030 | Strong | Aryl-O-CH₃ stretching (symmetric) |

| ~830 | Medium | C-H out-of-plane bending in the aromatic rings |

Data is characteristic for flavones with a methoxy substituent.

UV-Vis Spectroscopy

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Methanol | 270, 325 |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Sample Preparation

A sample of this compound (5-10 mg) is accurately weighed and dissolved in an appropriate deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) for NMR analysis. For mass spectrometry, a dilute solution (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile, which may be further diluted for analysis. For IR spectroscopy, the sample can be analyzed as a KBr pellet or as a thin film on a salt plate.

NMR Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is used.

-

¹H NMR Acquisition :

-

A standard single-pulse experiment is performed.

-

Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is employed.

-

-

Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (LC-MS)

-

Instrumentation : A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is utilized.

-

Chromatographic Separation :

-

A C18 reversed-phase column is commonly used.

-

A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is employed.

-

A typical gradient might be: 5% B to 95% B over 20 minutes.

-

-

Mass Spectrometer Settings :

-

The ESI source is operated in positive ion mode.

-

Key parameters include a capillary voltage of 3-4 kV, a source temperature of 120-150 °C, and a desolvation gas temperature of 300-350 °C.

-

Full scan mass spectra are acquired over a mass range of m/z 100-1000.

-

Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FT-IR) spectrometer is used.

-

Sample Analysis (KBr Pellet Method) :

-

Approximately 1-2 mg of this compound is finely ground with ~100 mg of dry KBr powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The pellet is placed in the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition :

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is collected to improve the signal-to-noise ratio.

-

A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

-

Biological Activity and Signaling Pathway

This compound has been reported to suppress T cell activation by inhibiting the nuclear translocation of the Nuclear Factor of Activated T cells (NFAT).[2][3] The following diagram illustrates the canonical NFAT signaling pathway in T cells and the proposed point of intervention for this compound.

The binding of an antigen to the T cell receptor (TCR) initiates a signaling cascade that leads to the activation of phospholipase Cγ (PLCγ). PLCγ cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), causing the release of intracellular calcium (Ca²⁺). The elevated Ca²⁺ levels activate calcineurin, a phosphatase that dephosphorylates NFAT. Dephosphorylated NFAT then translocates from the cytoplasm to the nucleus, where it acts as a transcription factor to induce the expression of genes involved in T cell activation and immune response. This compound has been shown to inhibit the translocation of NFAT into the nucleus, thereby suppressing T cell activation.[2][3]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of this compound.

This workflow begins with the preparation of the this compound sample for each spectroscopic technique. Following data acquisition, the spectra are processed and interpreted to elucidate the chemical structure and assess the purity of the compound. The combined data from NMR, MS, and IR provides a comprehensive and unambiguous characterization of the molecule.

References

Potential Therapeutic Targets of 6-Methoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxyflavone, a naturally occurring methoxylated flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its molecular mechanisms of action. The document summarizes key signaling pathways modulated by this compound, presents quantitative data on its biological activity, and outlines relevant experimental methodologies. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Introduction

Flavonoids are a class of plant secondary metabolites widely recognized for their health-promoting properties. Among them, this compound stands out for its potent anti-inflammatory, neuroprotective, and anticancer activities. Its therapeutic potential stems from its ability to interact with and modulate the function of various molecular targets, thereby influencing critical cellular processes. This guide delves into the core mechanisms through which this compound exerts its effects, providing a foundation for further investigation and therapeutic application.

Key Signaling Pathways and Molecular Targets

This compound has been shown to modulate several key signaling pathways implicated in various diseases. These include pathways involved in inflammation, cell cycle regulation, and immune response.

Anti-inflammatory and Neuroprotective Pathways

This compound exhibits significant anti-inflammatory and neuroprotective effects by targeting pathways that regulate the inflammatory response in microglia.

-

Inhibition of TLR4/MyD88/p38 MAPK/NF-κB Pathway: this compound suppresses neuroinflammation by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. It downregulates the expression of myeloid differentiation primary response 88 (MyD88), leading to the reduced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and subsequent inhibition of nuclear factor-kappa B (NF-κB) activation.[1] This cascade ultimately reduces the production of pro-inflammatory cytokines.

-

Activation of HO-1/NQO-1 Signaling: Concurrently, this compound activates the heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1) signaling pathway, which is a key cellular defense mechanism against oxidative stress and inflammation.[1]

Anticancer Pathways

This compound demonstrates anticancer activity, particularly in cervical cancer cells, by inducing cell cycle arrest.

-

Induction of S-phase Arrest via CCNA2/CDK2/p21CIP1 Pathway: In HeLa cells, this compound induces S-phase arrest by modulating the expression of key cell cycle regulators.[1][2] It downregulates the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) while upregulating the expression of the cyclin-dependent kinase inhibitor p21CIP1.[1] This disrupts the normal progression of the cell cycle, leading to inhibited proliferation.

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties by affecting T-cell activation.

-

Inhibition of NFAT Translocation: It inhibits the translocation of the Nuclear Factor of Activated T-cells (NFAT) into the nucleus, a critical step in T-cell activation and the subsequent production of cytokines like IL-10.[1] This suppression of T-cell activation suggests its potential in treating autoimmune and allergic diseases.

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize the available data.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Duration (h) | IC50 (μM) | Reference |

| HeLa | 24 | 94.05 | [1] |

| HeLa | 48 | 62.24 | [1] |

| HeLa | 72 | 52.12 | [1] |

Table 2: Molecular Docking Affinity of this compound

| Target Protein | Binding Affinity (kcal/mol) |

| Cyclin A2 (CCNA2) | -7.5 |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.1 |

| p21CIP1 | -6.9 |

| CCNA2-CDK2 Complex | -8.4 |

Note: Data derived from molecular docking studies and represents theoretical binding affinities.

Experimental Protocols

This section outlines the general methodologies used in the studies cited. For detailed protocols, please refer to the original publications.

Cell Viability Assay

-

Principle: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Method:

-

Seed cells (e.g., HeLa) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 20-160 μM) for different time points (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

Cell Cycle Analysis

-

Principle: To analyze the effect of this compound on cell cycle distribution.

-

Method:

-

Treat cells with this compound at the desired concentration and time.

-

Harvest the cells and fix them in cold 70% ethanol.

-

Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark to allow for DNA staining.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Method:

-

Treat cells with this compound.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., CCNA2, CDK2, p21CIP1, p-p38, NF-κB).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Other Potential Targets and Activities

Beyond the well-defined pathways, research suggests other potential therapeutic applications for this compound:

-

GABA Receptor Modulation: Some methoxyflavones have been shown to modulate GABA-A receptors, suggesting a potential role in neurological disorders. However, the specific activity of this compound at these receptors requires further investigation.[3]

-

Bitter Taste Receptor Modulation: Interestingly, this compound has been reported to be unable to inhibit the activation of the bitter taste receptor hTAS2R39, unlike its flavanone counterpart.[4][5] This highlights the structural specificity of its interactions.

Conclusion and Future Directions

This compound is a promising natural compound with a multi-targeted pharmacological profile. Its ability to modulate key signaling pathways involved in inflammation, cancer, and immunity underscores its therapeutic potential. The data and methodologies presented in this guide provide a solid foundation for researchers to explore its mechanisms of action further.

Future research should focus on:

-

In vivo studies: To validate the in vitro findings and assess the efficacy and safety of this compound in animal models of disease.

-

Target identification and validation: To precisely identify the direct binding partners of this compound and validate their role in its pharmacological effects.

-